2-[(2-Bromo-5-methoxyphenyl)sulfonyl-methylamino]acetic acid
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Overview
Description
2-[(2-Bromo-5-methoxyphenyl)sulfonyl-methylamino]acetic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a sulfonyl-methylamino group attached to an acetic acid backbone
Preparation Methods
The synthesis of 2-[(2-Bromo-5-methoxyphenyl)sulfonyl-methylamino]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5-methoxyphenyl compounds, followed by sulfonylation and subsequent reaction with methylamine and acetic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
2-[(2-Bromo-5-methoxyphenyl)sulfonyl-methylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide or thiol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
2-[(2-Bromo-5-methoxyphenyl)sulfonyl-methylamino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-5-methoxyphenyl)sulfonyl-methylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl-methylamino group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-[(2-Bromo-5-methoxyphenyl)sulfonyl-methylamino]acetic acid include:
2-[(2-Chloro-5-methoxyphenyl)sulfonyl-methylamino]acetic acid: This compound has a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
2-[(2-Bromo-5-hydroxyphenyl)sulfonyl-methylamino]acetic acid: The presence of a hydroxy group instead of a methoxy group can affect the compound’s solubility and interaction with biological targets.
2-[(2-Bromo-5-methoxyphenyl)sulfonyl-ethylamino]acetic acid: Substituting the methylamino group with an ethylamino group can influence the compound’s steric properties and reactivity.
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications .
Properties
IUPAC Name |
2-[(2-bromo-5-methoxyphenyl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO5S/c1-12(6-10(13)14)18(15,16)9-5-7(17-2)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQHKEKFSMYJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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